An In-Depth Technical Guide to 3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol (CAS Number 1042573-84-1)
An In-Depth Technical Guide to 3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol (CAS Number 1042573-84-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol, a molecule of significant interest in medicinal chemistry and pharmacological research. The core structure, 1-aminoindan, is a well-established pharmacophore found in drugs targeting the central nervous system, most notably as the primary metabolite of the anti-Parkinson's agent rasagiline.[1][2][3][4] This guide will delve into the synthesis, purification, and characterization of the title compound, and explore its potential biological activities and avenues for future research. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from related compounds to provide robust, scientifically grounded protocols and theoretical frameworks.
Introduction: The Scientific Rationale
The indane moiety, particularly 1-aminoindan, represents a privileged scaffold in neuropharmacology. Its rigid structure allows for precise orientation of substituents to interact with biological targets. The (R)-enantiomer of 1-aminoindan, a metabolite of rasagiline, is known to possess neuroprotective properties.[3][4] The incorporation of an aminopropanol side chain introduces a flexible, hydrophilic element with hydrogen bonding capabilities, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This combination in 3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol suggests a high potential for biological activity, possibly as a modulator of monoamine oxidase, a ligand for metabotropic glutamate receptors, or other CNS targets.[5][6][7]
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. |
| pKa | The secondary amine is predicted to have a pKa in the range of 9-10. |
Synthesis and Purification
A plausible and efficient synthetic route to 3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol is via reductive amination of 1-indanone with 3-amino-1-propanol. This method is widely used for the synthesis of N-substituted amines and is known for its high yields and operational simplicity.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol via reductive amination.
Detailed Experimental Protocol: Synthesis
Materials:
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1-Indanone
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Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Glacial acetic acid (optional, as a catalyst)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-indanone (1 equivalent) in methanol or dichloromethane.
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Addition of Amine: To the stirred solution, add 3-amino-1-propanol (1.1 equivalents). If desired, a catalytic amount of glacial acetic acid can be added to facilitate the formation of the Schiff base intermediate.
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Formation of Intermediate: Allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) or sodium triacetoxyborohydride (1.5 equivalents) in portions. Caution: Hydrogen gas is evolved during the addition of sodium borohydride to protic solvents; ensure adequate ventilation.
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Reaction Completion: After the addition of the reducing agent, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Work-up:
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Quench the reaction by the slow addition of water.
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If methanol was used as the solvent, remove it under reduced pressure using a rotary evaporator.
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If dichloromethane was used, proceed directly to extraction. Add water and transfer the mixture to a separatory funnel.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude product can be purified by column chromatography on silica gel.
Materials:
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Silica gel (230-400 mesh)
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Hexanes
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Ethyl acetate
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Glass column
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Fraction collector or test tubes
Procedure:
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Column Packing: Prepare a silica gel column using a slurry of silica gel in hexanes.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher).
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Fraction Collection: Collect fractions and analyze them by TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol.
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the indane ring (approx. 7.0-7.5 ppm), benzylic proton of the indane ring (approx. 4.0-4.5 ppm), methylene protons of the indane and propanol moieties, and hydroxyl and amine protons (broad signals). |
| ¹³C NMR | Aromatic carbons, benzylic carbon, and aliphatic carbons of the indane and propanol groups. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (191.27 g/mol ). |
| FT-IR | Characteristic peaks for N-H stretching (amine), O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |
Potential Biological Activity and Screening
Given the pharmacological importance of the 1-aminoindan scaffold, 3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol is a prime candidate for biological screening.
Potential Targets and Rationale
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Monoamine Oxidase (MAO) Inhibition: The parent compound, rasagiline, is a potent MAO-B inhibitor.[1] It is plausible that the title compound could also exhibit inhibitory activity against MAO-A or MAO-B.
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Dopamine and Serotonin Receptor Binding: Aminoindane derivatives are known to interact with dopamine and serotonin receptors.[5][7]
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Neuroprotective Effects: The (R)-1-aminoindan metabolite of rasagiline has demonstrated neuroprotective properties independent of MAO inhibition.[3][4]
Proposed In Vitro Screening Workflow
Sources
- 1. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 2. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 4. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. 3-Amino-1-propanol - Wikipedia [en.wikipedia.org]
